N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
Description
N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a thioether-linked 2-oxo-2-phenylethyl group and an acetamide moiety bearing a furan-2-ylmethyl substituent. This structure combines pharmacophoric elements such as the thiazole ring (known for bioactivity in medicinal chemistry) , the furan group (implicated in hydrogen bonding and solubility ), and the acetamide linker (common in enzyme-targeting drugs ).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-16(13-5-2-1-3-6-13)12-25-18-20-14(11-24-18)9-17(22)19-10-15-7-4-8-23-15/h1-8,11H,9-10,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBGIRTUZKJVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furan ring, a thiazole moiety, and a phenylethyl group, which contribute to its diverse biological activities. The molecular formula is CHNOS, with a molecular weight of 292.36 g/mol. The presence of the thiazole and phenylethyl groups is particularly significant, as these structures are often associated with bioactivity.
Research suggests that this compound interacts with specific molecular targets within cells. It may modulate enzyme activity and affect various signaling pathways, leading to changes in cellular function that could be beneficial for therapeutic purposes.
Antimicrobial Activity
Studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various pathogens, including bacteria and fungi. The minimal inhibitory concentration (MIC) for some derivatives has been reported as low as 50 μg/mL, indicating potent activity .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. In vitro assays against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) have shown promising results. The compound appears to induce apoptosis in tumor cells through mechanisms involving caspase activation and modulation of cell cycle progression .
Research Findings
Case Studies
In a recent study published in PubMed Central, researchers synthesized a series of thiazole derivatives similar to this compound and evaluated their biological activities. The results indicated that these compounds exhibited notable cytotoxic effects against various cancer cell lines, highlighting their potential use in cancer therapy .
Another investigation focused on the synthesis and biological evaluation of related thiazole compounds, revealing their capacity to inhibit key enzymes involved in cancer progression . These findings support the hypothesis that structurally similar compounds may share common mechanisms of action.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Substituent Impact : The presence of electron-withdrawing groups (e.g., nitro in compound 13 ) lowers melting points compared to electron-rich substituents (e.g., phenyl in compound 5 ).
- Solubility : The furan-2-ylmethyl group in the simplified analog () enhances aqueous solubility (39.1 µg/mL) compared to bulkier aromatic substituents, which may guide drug design .
Key Observations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
